(2,5-Dihydrofuran-2-yl)methanol

Description

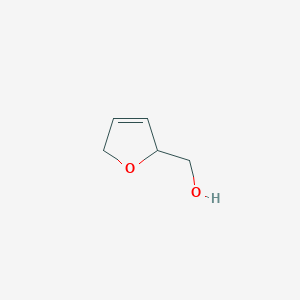

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dihydrofuran-2-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-4-5-2-1-3-7-5/h1-2,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLAVOQIMXATHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(O1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587894 | |

| Record name | (2,5-Dihydrofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63493-94-7 | |

| Record name | (2,5-Dihydrofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Pathways of 2,5 Dihydrofuran 2 Yl Methanol

Reactions Involving the Hydroxyl Group

The primary alcohol functionality in (2,5-Dihydrofuran-2-yl)methanol is a key site for various chemical modifications.

Derivatization via Esterification and Etherification

The hydroxyl group of this compound readily undergoes esterification and etherification, allowing for the introduction of a wide variety of functional groups. These reactions are fundamental in modifying the compound's physical and chemical properties.

Esterification:

Esterification is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides, often in the presence of an acid catalyst. For instance, the Fischer-Speier esterification involves the reaction with a carboxylic acid, such as 4-iodobenzoic acid, in the presence of a strong acid catalyst. wikipedia.org This process is a classic method for converting carboxylic acids and alcohols to esters. wikipedia.org

Etherification:

Etherification introduces an ether linkage at the hydroxyl position. This can be accomplished through various methods, including the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

These derivatization reactions are crucial for synthesizing a broad spectrum of molecules with tailored properties for applications in materials science and medicinal chemistry.

Oxidation Reactions and Pathways

The primary alcohol of this compound can be oxidized to yield the corresponding aldehyde, (2,5-dihydrofuran-2-yl)carbaldehyde, or further to the carboxylic acid, 2,5-dihydrofuran-2-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. For the oxidation to the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are typically employed. wikipedia.org

The electrochemical oxidation of similar furan-based alcohols, such as 5-hydroxymethylfurfural (B1680220) (HMF), to 2,5-diformylfuran (DFF) has been extensively studied. nih.gov This process often utilizes mediators like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to enhance selectivity and yield. nih.gov The mechanism involves the catalyst and a base working synergistically to lower the activation energy for the oxidation process. nih.gov While not directly studying this compound, these findings provide insights into potential pathways for its selective oxidation.

| Reagent/Method | Product | Notes |

| Pyridinium chlorochromate (PCC) | Aldehyde | Mild oxidant, stops at the aldehyde stage. |

| Dess-Martin periodinane | Aldehyde | Mild and selective oxidant. |

| Potassium permanganate (KMnO4) | Carboxylic acid | Strong oxidant. wikipedia.org |

| Jones reagent (CrO3/H2SO4) | Carboxylic acid | Strong oxidant. |

| TEMPO-mediated electrocatalysis | Aldehyde/Carboxylic acid | Can be tuned for selective oxidation. nih.gov |

Nucleophilic Substitutions at the Hydroxymethyl Position

While direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion (OH-), it can be facilitated by first converting the hydroxyl group into a better leaving group. This is commonly achieved by converting the alcohol into a tosylate, mesylate, or a halide.

Once activated, the hydroxymethyl position becomes susceptible to attack by a variety of nucleophiles. This allows for the introduction of a wide range of functionalities, including amines, azides, and cyanides, providing a versatile route to a diverse array of derivatives.

Reactions of the Dihydrofuran Ring System

The endocyclic double bond within the 2,5-dihydrofuran (B41785) ring is a site of significant reactivity, enabling a variety of transformations that alter the core structure of the molecule.

Ring-Opening Reactions for Polyol Generation

The dihydrofuran ring can undergo ring-opening reactions under specific conditions to generate polyols. For instance, acid-catalyzed hydrolysis can lead to the opening of the ring to form a dihydroxy aldehyde or ketone, which can be subsequently reduced to a polyol.

Ring-opening metathesis polymerization (ROMP) of dihydrofuran derivatives is another pathway to generate polymeric structures. While research has focused on 2,3-dihydrofuran (B140613), the principles can be extended to 2,5-dihydrofuran systems. researchgate.net This process typically employs ruthenium-based catalysts to initiate the polymerization, leading to the formation of polymers with repeating furan (B31954) units in their backbone. researchgate.net

Cycloaddition Reactions (e.g., Diels-Alder)

The double bond in the 2,5-dihydrofuran ring can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for forming six-membered rings. mdpi.comyoutube.com This reaction involves the interaction of the dihydrofuran's double bond (the dienophile) with a conjugated diene. The stereochemistry of the resulting cyclic adduct is well-defined, making this a highly valuable reaction in stereoselective synthesis. youtube.com

The reactivity of the furan ring itself as a diene in Diels-Alder reactions is well-documented. mdpi.comyoutube.comresearchgate.net Furan and its derivatives can react with various dienophiles, such as maleic anhydride, to form bicyclic adducts. youtube.com While this compound itself acts as a dienophile, the furan moiety in related compounds showcases the versatility of this heterocyclic system in cycloaddition chemistry. The efficiency and selectivity of these reactions can be influenced by catalysts and reaction conditions. mdpi.comresearchgate.netacs.org

| Diene | Dienophile | Product Type |

| Conjugated Diene | This compound | Six-membered ring fused to the dihydrofuran |

| Furan derivative | Alkene/Alkyne | Bicyclic oxanorbornene derivative mdpi.com |

Further Hydrogenation to Tetrahydrofuran (B95107) Analogs

The olefinic double bond in this compound can be readily hydrogenated to yield the corresponding saturated tetrahydrofuran analog, (Tetrahydrofuran-2-yl)methanol. This transformation is typically achieved through catalytic hydrogenation, employing a variety of metal catalysts and reaction conditions.

The choice of catalyst and reaction parameters can influence the efficiency and selectivity of the hydrogenation. For instance, the hydrogenation of the furan ring in related compounds like 5-hydroxymethylfurfural (HMF) to produce 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF) has been extensively studied. nih.govresearchgate.net Catalytic systems for the hydrogenation of furan derivatives often utilize both noble metals like palladium (Pd), platinum (Pt), and ruthenium (Ru), as well as non-noble metal catalysts. researchgate.netmdpi.com For example, a Pd/C catalyst has demonstrated high selectivity in the ring saturation of 2-methylfuran (B129897) to 2-methyltetrahydrofuran (B130290) at temperatures below 220°C. researchgate.net The hydrogenation of 2,5-dihydrofuran to tetrahydrofuran has also been investigated using various commercial catalysts. researchgate.net

These studies on related furan compounds provide valuable insights into the conditions that would likely be effective for the hydrogenation of this compound. The resulting (Tetrahydrofuran-2-yl)methanol is a stable, saturated heterocyclic alcohol, which can serve as a precursor for further chemical modifications.

Table 1: Catalytic Systems for Hydrogenation of Furan Derivatives

| Furan Derivative | Catalyst | Product | Key Findings |

|---|---|---|---|

| 2,5-Dihydrofuran | Commercial Catalysts | Tetrahydrofuran | Various factors influence the reaction. researchgate.net |

| 2-Methylfuran | Pd/C | 2-Methyltetrahydrofuran | High selectivity below 220°C. researchgate.net |

| 5-Hydroxymethylfurfural (HMF) | PdNi/SBA-15 | 2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMTHF) | Highly selective and stable nanoalloy catalyst. researchgate.net |

Reactions Involving the Olefinic Double Bond within the Dihydrofuran Ring

The double bond in the 2,5-dihydrofuran ring is susceptible to a variety of addition and cycloaddition reactions, offering pathways to more complex molecular architectures. While direct studies on this compound are limited, the reactivity of the 2,5-dihydrofuran core has been explored in several contexts.

For example, cobalt-catalyzed enantioselective ring-opening reactions of 2,5-dihydrofurans have been developed. nih.govnih.gov These reactions proceed through a proposed [2+2]-cycloaddition of a cobalt vinylidene species to the double bond, followed by a ring-opening step. nih.gov This methodology provides access to acyclic homoallylic alcohols. nih.gov

Furthermore, the double bond can participate in Heck reactions. For instance, a palladium-catalyzed Heck reaction of 2,3-dihydrofuran with aryl iodides can yield 2-aryl-2,3-dihydrofurans. organic-chemistry.orgorganic-chemistry.org While this involves a different isomer of dihydrofuran, it highlights the potential for palladium-catalyzed cross-coupling reactions at the double bond.

Electrophilic additions to the double bond are also possible. For instance, electrophilic bromination of a 2,3-dihydrofuran derivative has been shown to initiate a ring-opening cascade. dntb.gov.ua Such reactivity underscores the potential for the double bond in this compound to act as a handle for further functionalization, although the specific outcomes will depend on the reaction conditions and the nature of the electrophile.

Derivatization Strategies for Expanding Chemical Utility

The hydroxyl group of this compound provides a key site for derivatization, enabling the expansion of its chemical utility. These derivatization strategies allow for the introduction of various functional groups and the subsequent transformation into a wide array of other compounds.

Formation of Sulfonate Derivatives and Subsequent Transformations

The primary alcohol of this compound can be readily converted into a sulfonate ester, such as a tosylate or mesylate. This transformation is a common strategy in organic synthesis to convert a poor leaving group (hydroxyl) into a good one (sulfonate). The reaction typically involves treating the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. google.com

A patent describes a process for preparing furanic mono- and di-sulfonate molecules from furan-2,5-dimethanol (FDM) and 2,5-bis-hydroxymethyltetrahydrofurans (THF-diols). google.comwipo.int The process involves reacting the diol with a sulfonate species and a nucleophilic base or a combination of a non-nucleophilic base and a nucleophile. google.comwipo.int These sulfonate derivatives are valuable intermediates for further transformations. wipo.int

Once formed, the sulfonate group can be displaced by a wide range of nucleophiles in SN2 reactions. This allows for the introduction of various functionalities, including azides, nitriles, and amines, thereby significantly expanding the synthetic utility of the original dihydrofuran scaffold. slideshare.net

Amination Reactions and Amine Derivative Synthesis

The conversion of the hydroxyl group in this compound to an amino group is a valuable transformation for the synthesis of novel amine derivatives. This can be achieved through several synthetic routes.

One common method is a two-step process involving the conversion of the alcohol to a sulfonate ester, as described previously, followed by nucleophilic substitution with an amine or an ammonia (B1221849) equivalent. slideshare.net

Alternatively, direct reductive amination of related furanic aldehydes and alcohols provides a more atom-economical route to amines. For instance, the reductive amination of 5-hydroxymethylfurfural (HMF) and 2,5-diformylfuran (DFF) has been extensively studied to produce valuable amine monomers like 2,5-bis(aminomethyl)furan (B21128) (BAMF). mdpi.comscirp.org These reactions are often carried out over heterogeneous catalysts, such as those based on nickel, copper, or ruthenium. mdpi.comscirp.org For example, a CuNiAlOx catalyst was effective for the one-pot transformation of HMF into BAMF. researchgate.netrsc.org The direct reductive amination of 2,5-diformylfuran with ammonia has also been demonstrated over Nickel-Raney catalysts. scirp.org While these examples start from furan derivatives with different oxidation states, they illustrate the feasibility of catalytic amination strategies within this class of compounds.

N-alkylation of amines using 2,5-furandimethanol (B16202), catalyzed by an iridium complex, has also been reported, leading to N,N'-disubstituted 2,5-bis(aminomethyl)furans. researchgate.net This suggests that this compound could potentially be used to alkylate amines under similar catalytic conditions.

Table 2: Synthesis of Amine Derivatives from Furan Compounds

| Starting Material | Reaction Type | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | Reductive Amination | CuNiAlOx | 2,5-Bis(aminomethyl)furan (BAMF) | researchgate.netrsc.org |

| 2,5-Diformylfuran (DFF) | Direct Reductive Amination | Nickel-Raney | 2,5-Bis(aminomethyl)furan (BAMF) | scirp.org |

| 2,5-Furandimethanol | N-Alkylation of Amines | Iridium Catalyst | N,N'-Disubstituted 2,5-Bis(aminomethyl)furans | researchgate.net |

Interconversion of Functional Groups on the Dihydrofuran Scaffold

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. imperial.ac.ukyoutube.comresearchgate.net In the context of this compound, both the hydroxyl group and the double bond offer opportunities for FGI.

As discussed, the hydroxyl group can be converted to a sulfonate, which can then be displaced by various nucleophiles to introduce a range of functional groups. slideshare.net This represents a classic example of FGI.

Furthermore, the interplay between the hydroxyl group and the dihydrofuran ring can lead to more complex transformations. For instance, in related systems, acid-catalyzed reactions of dihydrofuran acetals can lead to ring-opening and subsequent cyclizations to form new carbocyclic or heterocyclic frameworks. mdpi.com This highlights the potential for skeletal rearrangements and the construction of diverse molecular scaffolds starting from the this compound core.

Spectroscopic and Structural Elucidation of 2,5 Dihydrofuran 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For (2,5-Dihydrofuran-2-yl)methanol, ¹H and ¹³C NMR, along with advanced 2D NMR experiments, are essential for unambiguous structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atom and the anisotropy of the double bond.

The expected proton signals are:

Olefinic Protons (H-3/H-4): These protons on the carbon-carbon double bond are the most deshielded in the ring, appearing as a multiplet around 5.8-6.0 ppm. In the parent compound, 2,5-dihydrofuran (B41785), these protons appear at approximately 5.89 ppm. chemicalbook.com

Methylene (B1212753) Protons at C-5 (O-CH₂-C=C): The two protons at the C-5 position are adjacent to the double bond and the ether oxygen. They are expected to appear as a multiplet around 4.6 ppm, similar to the 4.63 ppm signal observed in 2,5-dihydrofuran. chemicalbook.com

Methine Proton at C-2 (O-CH-CH₂OH): This proton is adjacent to both the ether oxygen and the carbon bearing the hydroxymethyl group, leading to a downfield shift. Its signal is anticipated to be a multiplet in the region of 4.8-5.0 ppm.

Methylene Protons of the Hydroxymethyl Group (CH₂OH): These protons are diastereotopic and would be expected to appear as two distinct multiplets, or a doublet of doublets, in the range of 3.5-3.8 ppm.

Hydroxyl Proton (OH): This proton typically appears as a broad singlet whose chemical shift is dependent on concentration and solvent. It can be confirmed by its disappearance upon exchange with D₂O.

The coupling constants (J-values) derived from the splitting patterns are critical for confirming the connectivity. For instance, vicinal coupling would be observed between the C-2 proton and the olefinic C-3 proton, as well as between the C-2 proton and the methylene protons of the hydroxymethyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| OH | Variable | Broad Singlet |

| H-3/H-4 | 5.8 – 6.0 | Multiplet |

| H-2 | 4.8 – 5.0 | Multiplet |

| H-5 | ~4.6 | Multiplet |

| CH₂OH | 3.5 – 3.8 | Multiplet |

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their electronic environment. This compound has five distinct carbon signals.

Olefinic Carbons (C-3/C-4): These carbons are expected to resonate in the typical alkene region, around 125-130 ppm.

Ring Carbons Flanking the Oxygen (C-2 and C-5): These carbons are deshielded due to the attached electronegative oxygen atom. The C-2 carbon, which is also substituted with the hydroxymethyl group, is expected to appear around 85-90 ppm. The C-5 methylene carbon is anticipated in the 75-80 ppm range. For comparison, in 2,5-dihydro-2,5-dimethoxyfuran, the corresponding carbons appear at approximately 108 ppm, with the additional deshielding from the methoxy (B1213986) groups. chemicalbook.com

Hydroxymethyl Carbon (CH₂OH): This primary alcohol carbon should appear in the typical range for such groups, around 60-65 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3/C-4 | 125 – 130 |

| C-2 | 85 – 90 |

| C-5 | 75 – 80 |

| CH₂OH | 60 – 65 |

Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules. researchgate.netmdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon signal based on the already assigned proton spectrum (e.g., correlating the olefinic proton signals at ~5.9 ppm to the olefinic carbon signals at ~128 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular structure. For this compound, key HMBC correlations would include the signal from the CH₂OH protons to the C-2 carbon, and from the H-3 proton to both C-2 and C-5, thereby confirming the placement of the hydroxymethyl group and the connectivity across the ether linkage.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns.

For this compound, the molecular formula is C₅H₈O₂. epa.gov High-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecular ion ([M]⁺), which has a calculated monoisotopic mass of 100.0524 g/mol . epa.gov

Electron ionization (EI) mass spectrometry would induce fragmentation. The mass spectrum of the related compound 2,5-dihydrofuran is dominated by a molecular ion peak and a base peak resulting from a retro-Diels-Alder reaction. nist.gov A similar fragmentation pathway could be expected for this compound. Key fragmentation patterns would likely include:

Loss of the hydroxymethyl radical: [M - •CH₂OH]⁺ (m/z 69).

Loss of water: [M - H₂O]⁺ (m/z 82).

Alpha-cleavage adjacent to the ether oxygen.

A retro-Diels-Alder reaction of the dihydrofuran ring, a characteristic fragmentation for this ring system.

Analysis of derivatives, such as ((2S,5S)-5-Allyltetrahydrofuran-2-yl)methanol, shows characteristic fragmentation related to the side chain and the ring structure, providing a basis for interpreting the spectrum of the target compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The IR spectrum of the parent 2,5-dihydrofuran ring shows characteristic C=C and C-O-C stretching frequencies. chemicalbook.com Combined with the known absorptions for a primary alcohol, the spectrum of this compound is expected to display the following prominent peaks:

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3550–3200 | Alcohol (O-H) | Stretching (Broad) |

| 3100–3000 | Alkene (=C-H) | Stretching |

| 3000–2850 | Alkane (C-H) | Stretching |

| ~1650 | Alkene (C=C) | Stretching |

| ~1100 | Ether (C-O-C) | Asymmetric Stretching |

| ~1050 | Alcohol (C-O) | Stretching |

The broad band around 3350 cm⁻¹ is indicative of the hydrogen-bonded hydroxyl group. nist.gov The presence of both sp² C-H stretching (above 3000 cm⁻¹) and sp³ C-H stretching (below 3000 cm⁻¹) confirms the coexistence of the double bond and saturated carbons. The strong absorptions for the C-O-C ether and C-O alcohol linkages are also definitive features. researchgate.net

X-ray Crystallography for Absolute and Relative Stereochemical Determination

The C-2 position of this compound is a stereocenter, meaning the compound is chiral and exists as a pair of enantiomers. While NMR and MS can confirm the constitution of the molecule, they cannot typically distinguish between enantiomers.

X-ray crystallography is the most powerful and definitive technique for determining the three-dimensional structure of a molecule in the solid state, including its absolute and relative stereochemistry. To perform this analysis, a suitable single crystal of the compound is required. If this compound itself does not crystallize well, a solid derivative, such as a benzoate (B1203000) or p-nitrobenzoate ester, can be synthesized and crystallized.

The diffraction pattern produced when X-rays are passed through the crystal allows for the calculation of electron density maps, from which the precise position of each atom (excluding hydrogen) can be determined. This provides unambiguous data on bond lengths, bond angles, and, most importantly, the absolute configuration of the chiral center (R or S), often through the use of the Flack parameter. wikipedia.org For derivatives with multiple stereocenters, X-ray crystallography can unequivocally establish the relative stereochemistry between them.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are paramount in stereochemistry for determining the absolute configuration and, crucially for many applications, the enantiomeric excess (e.e.) of a chiral compound. The primary techniques employed for this purpose are Optical Rotatory Dispersion (ORD), Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD).

The enantiomeric excess of a sample is a measure of its purity with respect to its enantiomers and is a critical parameter in fields such as asymmetric synthesis and pharmaceutical development. It is defined as the absolute difference between the mole fractions of the two enantiomers. For a mixture of (R)- and (S)-enantiomers, the % e.e. can be calculated from the specific rotation of the mixture and the specific rotation of the pure enantiomer. wiley-vch.de

Optical Rotatory Dispersion (ORD)

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org The resulting spectrum, an ORD curve, can be used to determine the enantiomeric excess of a sample if the ORD curve of the pure enantiomer is known. For a chiral compound to be suitable for ORD analysis, it must be "optically active," meaning it can rotate the plane of plane-polarized light. wiley-vch.de The variation of specific rotation with wavelength, a phenomenon known as optical rotatory dispersion, can be a powerful tool for determining the absolute configuration of a molecule. wiley-vch.de

Circular Dichroism (CD)

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov This differential absorption is only observed for optically active compounds. The resulting CD spectrum provides information about the stereochemical features of the molecule. For the determination of enantiomeric excess, the intensity of a specific CD band (Cotton effect) is directly proportional to the concentration of the corresponding enantiomer. By comparing the CD spectrum of a sample of unknown enantiomeric composition to that of a pure enantiomer, the e.e. can be accurately determined. The determination of dissociation constants by means of extrinsic Cotton effects has been shown to be quite feasible.

Vibrational Circular Dichroism (VCD)

VCD is an extension of CD into the infrared region, measuring the differential absorption of left and right circularly polarized light at the vibrational transition frequencies of a molecule. nih.gov VCD has emerged as a powerful technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. americanlaboratory.comresearchgate.net The comparison between the experimental VCD spectrum and the one predicted by ab initio calculations for a given enantiomer allows for a reliable assignment of the absolute configuration. americanlaboratory.com Furthermore, VCD can be used to determine the enantiomeric excess of chiral compounds, including in the solid phase. nih.gov The accuracy of following e.e. changes for a single species is approximately 1%. americanlaboratory.com

Application to this compound and its Derivatives

The determination of enantiomeric excess for dihydrofuran derivatives is routinely performed using chiral High-Performance Liquid Chromatography (HPLC). wiley-vch.deuma.es This technique separates the enantiomers on a chiral stationary phase, allowing for their individual quantification. wiley-vch.de The enantiomeric excess can then be calculated from the relative peak areas in the chromatogram. For many chiral compounds, specific rotation values are reported along with the conditions for their chiral HPLC separation.

Below are illustrative data tables for how chiroptical data for a chiral dihydrofuran derivative would be presented, based on findings for analogous compounds. wiley-vch.de

Table 1: Illustrative Specific Rotation Data for a Chiral Dihydrofuran Derivative

| Enantiomer | Enantiomeric Excess (ee) | Specific Rotation [α] | Concentration (c) | Solvent |

| (R)-isomer | 99% | -67.2° | 2.0 | CHCl₃ |

| (S)-isomer | --- | +50.0° | 1.25 | CHCl₃ |

Note: The data in this table is illustrative and based on reported values for similar compounds, not specifically for this compound. wiley-vch.de

Table 2: Illustrative Chiral HPLC Conditions for Enantiomeric Excess Determination of a Dihydrofuran Derivative

| Parameter | Value |

| Column | Chiralpak AS-H |

| Mobile Phase | Hexane / 2-Propanol (95:5) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength (λ) | 220 nm |

| Retention Time (t_R) - Major Enantiomer | 40.4 min |

| Retention Time (t_R) - Minor Enantiomer | 46.9 min |

Note: The data in this table is illustrative and based on reported values for similar compounds, not specifically for this compound. wiley-vch.de

Theoretical and Computational Investigations of 2,5 Dihydrofuran 2 Yl Methanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods, particularly those based on quantum mechanics, can predict molecular geometries, electronic distributions, and spectroscopic characteristics with a high degree of accuracy. unipd.it

Density Functional Theory (DFT) has become a standard and powerful method in computational chemistry for studying the conformational landscape of molecules. nih.gov For (2,5-Dihydrofuran-2-yl)methanol, which possesses a flexible hydroxymethyl group attached to a non-planar dihydrofuran ring, multiple conformers with different energies exist.

| Conformer | Dihedral Angle (°C-O-C-C) | Relative Energy (kcal/mol) |

| A | 60 | 0.00 |

| B | 180 | 1.25 |

| C | -60 | 0.15 |

| This is an illustrative table showing the type of data generated from DFT conformational analysis. The values are not based on actual computational results for this compound. |

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules. nih.gov By calculating properties such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions, computational methods can provide theoretical spectra that can be compared with experimental data. researchgate.net

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts for each nucleus in the molecule. nih.gov These predicted shifts are valuable for assigning peaks in experimental NMR spectra. Similarly, by calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. researchgate.net This can help in identifying the characteristic vibrational modes of the dihydrofuran ring and the hydroxymethyl group.

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ¹H NMR (ppm, C5-H) | 4.85 | 4.90 |

| ¹³C NMR (ppm, C2) | 85.2 | 84.7 |

| IR Frequency (cm⁻¹, O-H stretch) | 3450 | 3400 |

| This is an illustrative table showing the type of data generated from spectroscopic parameter prediction. The values are not based on actual computational results for this compound. |

Mechanistic Elucidation of Synthetic Transformations and Reactions

Computational chemistry plays a vital role in unraveling the mechanisms of chemical reactions, providing insights into the pathways and energetics of molecular transformations. nih.gov

Understanding the mechanism of a chemical reaction requires the identification of reactants, products, intermediates, and, crucially, transition states. nih.gov Computational methods can locate and characterize the geometry and energy of transition states, which represent the energy maxima along a reaction coordinate.

For reactions involving this compound, such as its synthesis from furan (B31954) or its conversion to other valuable chemicals, computational modeling can map out the entire reaction pathway. nih.gov By calculating the energies of all species along the reaction coordinate, an energy profile can be constructed, revealing the activation energies for each step. This information is critical for determining the rate-determining step of the reaction. mdpi.com

Many of the synthetic transformations involving furan-based compounds utilize catalysts to enhance reaction rates and selectivities. dtu.dkmdpi.com Computational modeling is an indispensable tool for investigating the mechanisms of these catalytic reactions at the molecular level. mdpi.com

For instance, in the hydrogenation of a related compound, 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandimethanol (B16202), computational studies can model the interaction of the reactant with the catalyst surface. nih.gov These models can elucidate how the catalyst activates the reactants, facilitates bond breaking and formation, and ultimately leads to the desired product. Similar computational approaches could be applied to understand the catalytic synthesis or conversion of this compound, providing insights into the role of the catalyst's electronic structure and surface chemistry. mdpi.com

Structure-Reactivity Relationship Studies through Computational Approaches

Computational methods can establish quantitative structure-reactivity relationships by correlating calculated molecular properties with observed chemical reactivity. mdpi.com By analyzing various electronic and structural descriptors, it is possible to understand and predict how changes in molecular structure affect reactivity.

For this compound and its derivatives, computational studies can calculate a range of molecular descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and various charge distribution parameters. nih.govresearchgate.net The energies of the HOMO and LUMO, for example, can provide insights into the molecule's ability to act as a nucleophile or an electrophile. The electrostatic potential map can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic or nucleophilic attack. nih.gov By correlating these descriptors with experimental reactivity data, predictive models can be developed to guide the design of new reactions and molecules with desired properties. mdpi.com

| Compound | HOMO (eV) | LUMO (eV) | Reactivity Index |

| This compound | -6.5 | 1.2 | 0.85 |

| Derivative A | -6.8 | 1.0 | 0.78 |

| Derivative B | -6.2 | 1.5 | 0.92 |

| This is an illustrative table showing the type of data generated from structure-reactivity relationship studies. The values are not based on actual computational results. |

Role of 2,5 Dihydrofuran 2 Yl Methanol As a Chemical Building Block in Sustainable Synthesis

Biomass Valorization Pathways to (2,5-Dihydrofuran-2-yl)methanol Precursors

The journey to this compound begins with the conversion of lignocellulosic biomass, a renewable and abundant resource. The primary precursors for this compound are furan-based molecules derived from the carbohydrate fractions of biomass. mdpi.com Specifically, hexose (B10828440) sugars (like glucose and fructose (B13574) from cellulose) are catalytically converted to 5-hydroxymethylfurfural (B1680220) (HMF), while pentose (B10789219) sugars (from hemicellulose) yield furfural (B47365). mdpi.com These furanic compounds are considered top-value platform chemicals in the realm of biomass valorization. acs.org

The production of HMF from hexose dehydration has been a subject of study for over a century, with various catalytic systems, including mineral and organic acids, salts, and zeolites, being developed to achieve high yields. mdpi.com The choice of solvent, such as ionic liquids, organic solvents like DMSO, or biphasic systems, also plays a crucial role in the efficiency of HMF production. mdpi.com More recently, alternative pathways are being explored, such as the use of 5-(chloromethyl)furfural (CMF), which can be accessed in high yield directly from raw biomass, as a precursor to HMF derivatives. researchgate.netnih.gov

Application of Green Chemistry Principles in Synthetic and Transformation Methodologies

The synthesis and subsequent transformations of this compound and its precursors are increasingly guided by the principles of green chemistry, which aim to minimize environmental impact and enhance sustainability. researchgate.netjddhs.com These principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing safer chemicals. nih.govnih.gov

Key strategies in the green synthesis involving furanic compounds include:

Use of Renewable Feedstocks: Lignocellulosic biomass serves as the primary renewable raw material. nih.gov

Catalysis: The use of selective and efficient catalysts, particularly heterogeneous catalysts, is favored over stoichiometric reagents to minimize waste. nih.govelsevierpure.com Bifunctional or multifunctional catalysts are being designed to facilitate multiple reaction steps in a single pot. researchgate.net

Safer Solvents: Efforts are being made to replace traditional hazardous solvents with greener alternatives like water, bio-based solvents, or supercritical CO2. jddhs.com Some reactions are even designed to be solvent-free. researchgate.netjddhs.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure is a key goal to reduce energy consumption. nih.gov Techniques like microwave-assisted synthesis and mechanochemistry are being explored to achieve this. nih.gov

Reduction of Derivatives: Synthetic routes are designed to minimize or avoid the use of protecting groups and unnecessary derivatization steps, which generate additional waste. nih.gov

Derivation of Bio-based Monomers and Polymer Precursors

This compound and its parent furanic compounds are pivotal precursors for the synthesis of bio-based monomers, which form the foundation of sustainable polymers. rsc.org The furan (B31954) ring provides a rigid structure that can impart unique properties to the resulting polymers.

Precursors for Advanced Polymer Materials (e.g., polyesters, polyurethanes)

Furan-based diols and dicarboxylic acids are key monomers for producing polyesters and polyurethanes. nih.govosti.gov For instance, 2,5-furandicarboxylic acid (FDCA), derived from the oxidation of HMF, is a bio-based alternative to terephthalic acid and is used to produce polyethylene (B3416737) 2,5-furandicarboxylate (PEF), a polyester (B1180765) with enhanced barrier properties. nih.govresearchgate.netnih.govncsu.edu

The diol, 2,5-bis(hydroxymethyl)furan (BHMF), also synthesized from HMF, is another crucial monomer. nih.gov It can be polymerized with various diacids to create a range of novel bio-based furan polyesters. nih.gov An integrated process has been developed for the production of BHMF from fructose and its subsequent polymerization with succinic acid to form poly(2,5-furandimethylene succinate). researchgate.net Similarly, biomass-derived polyols can be reacted with diisocyanates to produce polyurethanes with tunable properties. nih.govosti.govrsc.org

Building Blocks for Specialty Chemical Synthesis

Beyond polymers, this compound and its derivatives serve as building blocks for a variety of specialty chemicals. rsc.org The furan ring and its functional groups can be chemically modified to produce a wide range of valuable compounds. For example, the hydrogenation of HMF can yield 2,5-dimethylfuran (B142691) (DMF), a promising biofuel. researchgate.netnih.gov

The versatility of furanic compounds allows for their conversion into pharmaceuticals, resins, solvents, and fungicides. mdpi.com The development of efficient catalytic systems enables the selective transformation of these bio-based platforms into targeted specialty chemicals, contributing to a more sustainable chemical industry. jddhs.comrsc.org

Catalytic Upgrading of Biomass-derived Furanics to Value-added Chemical Intermediates

The catalytic upgrading of biomass-derived furanics is a cornerstone of the biorefinery concept. researchgate.net This involves the selective conversion of furan platform molecules like furfural and HMF into a spectrum of more valuable chemical intermediates. mdpi.comresearchgate.net

Heterogeneous catalysts are widely employed in these upgrading processes due to their ease of separation and potential for reuse. elsevierpure.com Niobium-based catalysts, for instance, have shown promise in various acid-catalyzed reactions for converting furfural and its derivatives into products like ethyl levulinate and ethyl valerate, which have applications as fuel additives and in fragrances. rsc.org

The design of catalysts is crucial for controlling the reaction pathways. For example, selective hydrogenation of HMF can lead to either 2,5-bis(hydroxymethyl)furan or 2,5-dimethylfuran, depending on the catalyst and reaction conditions. researchgate.net Researchers are continuously developing more efficient and selective catalytic systems, including chemo- and biocatalytic approaches, to expand the range of value-added chemicals that can be produced from biomass-derived furanics. acs.org

Future Research Directions and Overarching Challenges

Design of Advanced Catalytic Systems for Efficient and Sustainable Transformations

The efficiency and sustainability of the catalytic systems employed in the synthesis of (2,5-Dihydrofuran-2-yl)methanol are paramount for its industrial viability. Future research will need to focus on the design of advanced catalysts that are not only highly selective but also robust, recyclable, and based on earth-abundant materials.

Current research in the broader field of furan (B31954) hydrogenation often relies on precious metal catalysts such as palladium, platinum, and ruthenium. While effective, their high cost and limited availability are significant drawbacks. A major research thrust should be the development of catalysts based on non-precious metals like nickel, copper, and cobalt. The challenge lies in achieving comparable or superior activity and selectivity to their precious metal counterparts.

The design of the catalyst support also plays a crucial role. Research into novel support materials, such as structured carbons, metal-organic frameworks (MOFs), and zeolites, could lead to enhanced catalytic performance by influencing the electronic properties of the metal nanoparticles and providing specific adsorption sites for the reactants.

Below is a table summarizing potential catalytic systems for the selective hydrogenation of furfuryl alcohol to this compound, highlighting current research trends and future directions.

| Catalyst Type | Active Metal | Support Material | Key Research Directions |

| Precious Metal Catalysts | Pd, Pt, Ru | Carbon, Alumina, Silica | Improving selectivity at lower metal loadings; Enhancing catalyst stability and recyclability. |

| Non-Precious Metal Catalysts | Ni, Cu, Co | Zeolites, MOFs, Graphene | Overcoming lower activity and selectivity compared to precious metals; Understanding and controlling deactivation mechanisms. |

| Bimetallic Catalysts | Ni-Cu, Co-Pt | Titania, Zirconia | Synergistic effects for enhanced selectivity; Reducing the amount of precious metal required. |

Exploration of Undiscovered Derivatization Pathways and Chemical Space

The true value of this compound as a platform chemical lies in its potential to be converted into a wide array of downstream products. The presence of a hydroxyl group and a double bond within a cyclic ether framework offers a rich chemical playground for derivatization. Future research should systematically explore these derivatization pathways to expand the chemical space accessible from this molecule.

Key areas for exploration include:

Etherification and Esterification: The primary alcohol group is a prime target for reactions to form ethers and esters, which have applications as solvents, plasticizers, and in the synthesis of pharmaceuticals and agrochemicals.

Oxidation: Selective oxidation of the alcohol to the corresponding aldehyde or carboxylic acid would yield valuable monomers for polymer synthesis.

Ring-Opening Reactions: Controlled ring-opening could lead to the formation of linear diols and other functionalized aliphatic compounds, further expanding the diversity of accessible products.

Addition Reactions: The double bond in the dihydrofuran ring can be functionalized through various addition reactions, such as epoxidation, dihydroxylation, and halogenation, to introduce new functionalities.

A systematic investigation of these and other transformations will be crucial in identifying new applications and markets for this compound and its derivatives.

Integration of this compound Synthesis into Holistic Bio-refinery Concepts

For this compound to be a truly sustainable chemical, its production must be seamlessly integrated into a holistic biorefinery concept. This means that its synthesis should be part of a larger value chain that efficiently utilizes all components of the biomass feedstock.

Future research in this area should focus on:

Feedstock Valorization: Developing processes that can efficiently convert lignocellulosic biomass into furfural (B47365) and subsequently furfuryl alcohol, the precursors to this compound.

Process Intensification: Designing integrated and continuous processes that combine the steps of biomass pretreatment, hydrolysis, sugar conversion, and catalytic upgrading to minimize energy consumption and waste generation.

The successful integration of this compound production into biorefineries will require a multidisciplinary approach, involving expertise in chemical engineering, catalysis, biotechnology, and process economics.

Computational Design and Prediction of New Dihydrofuranol-based Chemical Entities

Computational chemistry and molecular modeling offer powerful tools to accelerate the discovery and development of new applications for this compound and its derivatives. By using computational methods, researchers can predict the properties of new molecules and design more efficient synthetic routes, thereby reducing the need for extensive and time-consuming experimental work.

Future research in this area should focus on:

Property Prediction: Using quantum mechanical calculations and quantitative structure-activity relationship (QSAR) models to predict the physical, chemical, and biological properties of novel derivatives of this compound. This can help to identify promising candidates for specific applications, such as new solvents, polymers, or bioactive molecules.

Reaction Mechanism Elucidation: Employing computational methods to study the reaction mechanisms of the synthesis and derivatization of this compound. This can provide valuable insights into the factors that control selectivity and help in the design of improved catalysts and reaction conditions.

Virtual Screening: Performing virtual screening of large libraries of potential derivatives to identify molecules with desired properties. This can significantly narrow down the number of compounds that need to be synthesized and tested experimentally.

The synergy between computational and experimental approaches will be crucial in unlocking the full potential of this compound as a versatile and sustainable chemical building block.

Q & A

Q. How can researchers determine the purity of (2,5-Dihydrofuran-2-yl)methanol using physical properties?

Methodological Answer: Purity can be assessed by comparing experimental measurements of physical constants to literature values. For example:

- Refractive index : Measure using a refractometer at 20°C (reported as ) .

- Density : Use a pycnometer or digital densitometer (literature value: at 25°C) .

- Boiling point : Validate under reduced pressure (reported as at 14 mm Hg) . Discrepancies in these values may indicate impurities. Chromatographic methods (e.g., HPLC or GC-MS) can further confirm purity.

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

Methodological Answer: A common approach involves functionalizing dihydrofuran precursors. For example:

- Reduction of esters : Use sodium borohydride or LiAlH to reduce ester groups to alcohols.

- Catalytic hydrogenation : Optimize pressure (1–3 atm) and catalyst loading (e.g., 5% Pd/C) to avoid over-reduction . Reaction conditions (solvent, temperature, catalyst) should be systematically varied. For instance, methanol or DMF is often used as a solvent, and yields can improve with amine bases like diethylamine .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields of this compound derivatives under varying catalytic conditions?

Methodological Answer: Contradictions may arise from differences in:

- Catalyst selectivity : Compare Pd/C vs. Raney Ni in hydrogenation reactions. Pd/C may favor partial reduction, while Ni could lead to ring-opening byproducts .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while methanol may stabilize intermediates.

- Byproduct analysis : Use LC-MS or -NMR to identify side products. For example, over-reduction products (e.g., tetrahydrofuran derivatives) or oxidation byproducts may form . Statistical tools (e.g., Design of Experiments) can optimize parameters like temperature and catalyst loading.

Q. What strategies enable functionalization of the dihydrofuran ring to enhance biological activity?

Methodological Answer: Key modifications include:

- Halogenation : Introduce fluorine or chlorine at the 4-position to improve metabolic stability, as seen in antiviral derivatives (e.g., GS-9131) .

- Esterification : Acetylate the hydroxyl group using acetic anhydride to increase lipophilicity (e.g., forming acetate derivatives for drug delivery) .

- Cross-coupling reactions : Utilize Suzuki-Miyaura or Heck reactions to attach aryl/heteroaryl groups, leveraging the ring’s electron-rich nature . Biological activity assays (e.g., antimicrobial or anti-inflammatory screens) should guide structural optimization .

Q. How can NMR and XRD be utilized to confirm the stereochemistry and crystal structure of this compound derivatives?

Methodological Answer:

- NMR : Analyze coupling constants (e.g., ) in -NMR to determine dihydrofuran ring conformation. For example, vicinal coupling constants >8 Hz suggest a cis-fused ring .

- XRD : Resolve crystal structures to confirm stereochemistry. Crystalline forms of related compounds (e.g., GS-9131 vanillate) have been characterized via XRD, revealing hydrogen-bonding networks critical for stability .

- Dynamic NMR : Study ring-flipping kinetics in solution to assess conformational flexibility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported boiling points or densities for this compound?

Methodological Answer:

- Validate measurement conditions : Boiling points vary with pressure (e.g., at 14 mm Hg vs. higher temps at ambient pressure) .

- Assess solvent interactions : Density discrepancies may arise from solvent residues. Purify via column chromatography or distillation before measurement.

- Cross-reference multiple sources : Compare data from peer-reviewed journals (e.g., Pharmacopeial Forum) over commercial databases to minimize errors .

Application-Oriented Questions

Q. What role does this compound play in synthesizing antiviral agents?

Methodological Answer: The compound serves as a scaffold for nucleoside analogs. For example:

- Dexelvucitabine : A 5-fluoro derivative inhibits HIV reverse transcriptase. Key steps include fluorination at the 5-position and coupling with pyrimidine bases .

- GS-9131 : A phosphonate derivative with a vanillate counterion, optimized for oral bioavailability via crystal engineering . Structure-activity relationship (SAR) studies focus on modifying the hydroxyl group and dihydrofuran ring substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.